molecular formula C19H20N2O3S2 B5226908 N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

カタログ番号: B5226908
分子量: 388.5 g/mol
InChIキー: JSGLFQFXQICLQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide inhibits BTK by binding to the active site of the enzyme. BTK is a cytoplasmic tyrosine kinase that is activated upon BCR stimulation. BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell survival and proliferation. By inhibiting BTK, this compound blocks these downstream signaling events and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to inhibiting BCR signaling, this compound has been shown to induce apoptosis, decrease cell proliferation, and enhance the activity of other anticancer agents. This compound has also been shown to have minimal effects on T-cells and natural killer (NK) cells, which suggests that it may have a favorable safety profile.

実験室実験の利点と制限

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in preclinical models, which provides a strong foundation for further research. However, this compound has some limitations. It has a short half-life in vivo, which may limit its efficacy in clinical settings. It also has limited selectivity for BTK, which may result in off-target effects.

将来の方向性

There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Preclinical studies have shown that this compound can enhance the activity of venetoclax and rituximab, and further research is needed to determine the optimal combinations and dosing schedules. Another area of interest is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies. Early-phase clinical trials have shown promising results, and further studies are needed to determine its efficacy and safety in larger patient populations. Finally, there is a need for further research on the mechanism of action of this compound and its effects on BCR signaling and other downstream pathways. This knowledge will help to optimize dosing and identify potential biomarkers for patient selection.

合成法

The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it has been published in the literature.

科学的研究の応用

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

特性

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-6-15-17(12-8-9-13(23-2)14(11-12)24-3)20-19(26-15)21-18(22)16-7-5-10-25-16/h5,7-11H,4,6H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLFQFXQICLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。